2,5,6-Trichloro-4-methylnicotinonitrile
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Overview
Description
2,5,6-Trichloro-4-methylnicotinonitrile is a chemical compound with the molecular formula C7H3Cl3N2 and a molecular weight of 221.47 g/mol . It is a derivative of nicotinonitrile, characterized by the presence of three chlorine atoms and a methyl group attached to the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,5,6-Trichloro-4-methylnicotinonitrile typically involves the chlorination of 4-methylnicotinonitrile. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst. The process involves multiple steps, including the formation of intermediate compounds, which are subsequently chlorinated to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2,5,6-Trichloro-4-methylnicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,5,6-Trichloro-4-methylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorine atoms and nitrile group play crucial roles in its reactivity and binding affinity. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
2,5,6-Trichloro-4-methylnicotinonitrile can be compared with other similar compounds, such as:
2,6-Dichloro-4-methylnicotinonitrile: This compound has two chlorine atoms instead of three and exhibits different reactivity and properties.
2,5-Dichloro-4-methylnicotinonitrile: With one less chlorine atom, this compound shows variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized research and industrial purposes.
Properties
IUPAC Name |
2,5,6-trichloro-4-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3N2/c1-3-4(2-11)6(9)12-7(10)5(3)8/h1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEICKJSSGQUWTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)Cl)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652825 |
Source
|
Record name | 2,5,6-Trichloro-4-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63195-39-1 |
Source
|
Record name | 2,5,6-Trichloro-4-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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